BenchChemオンラインストアへようこそ!

CL-387785

EGFR Kinase Inhibition IC50

Source high-purity CL-387785 for reproducible EGFR research. Its sub-nanomolar potency (IC50=370 pM), covalent binding, and proven ability to overcome T790M gatekeeper resistance make it a truly unique tool for signaling and resistance studies. Robust in vivo efficacy at 25-100 mg/kg oral dosing reduces experimental risk in xenograft models. Select this inhibitor for sustained target engagement and mutant EGFR investigations that generic analogs cannot match.

Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
CAS No. 194423-06-8
Cat. No. B1684470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-387785
CAS194423-06-8
SynonymsCL 387785
CL-387,785
CL-387785
EKI 785
EKI-785
N-(4-((3-bromophenyl)amino)-6-quinazolinyl)-2-butynamide
Molecular FormulaC18H13BrN4O
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
InChIInChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
InChIKeyBTYYWOYVBXILOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CL-387785 (EKI-785) CAS 194423-06-8: Potent Irreversible EGFR Inhibitor for Cancer and Kinase Research


CL-387785 (also known as EKI-785 or WAY-EKI 785) is an irreversible, covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, characterized by a 4-anilinoquinazoline core structure bearing a but-2-ynamide warhead [1]. The compound inhibits EGFR kinase activity with an IC50 of 370 ± 120 pM in cell-free assays and blocks EGF-stimulated receptor autophosphorylation in cellular contexts with an IC50 of approximately 5 nM . CL-387785 covalently binds to EGFR, conferring prolonged target suppression and the ability to functionally overcome resistance mediated by the T790M gatekeeper mutation [2]. This profile positions CL-387785 as a foundational research tool for studying irreversible kinase inhibition, EGFR signaling, and acquired resistance mechanisms.

Why CL-387785 Cannot Be Simply Substituted with Other Irreversible EGFR Inhibitors


Irreversible EGFR inhibitors share a common covalent binding mechanism but diverge significantly in their potency, mutant selectivity, kinase panel off-target profiles, and in vivo efficacy. Substituting CL-387785 with another irreversible EGFR inhibitor such as canertinib (CI-1033), PD168393, pelitinib (EKB-569), afatinib, or mutant-selective agents like WZ4002 without empirical validation introduces substantial experimental risk [1]. CL-387785 exhibits a distinctive combination of sub-nanomolar wild-type EGFR potency (370 pM), demonstrated functional T790M resistance-overcoming activity, a narrow ErbB family selectivity profile (EGFR and ErbB2), and robust in vivo tumor growth inhibition at moderate oral doses, a constellation of properties not precisely replicated by any single analog [2].

CL-387785 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Sub-Nanomolar Wild-Type EGFR Potency: CL-387785 vs. Irreversible Inhibitor Comparators

CL-387785 demonstrates an IC50 of 370 ± 120 pM against wild-type EGFR in cell-free kinase assays, establishing it among the most potent irreversible EGFR inhibitors reported [1]. For context, canertinib (CI-1033) exhibits an IC50 of 1.5 nM against EGFR, representing approximately 4-fold lower potency than CL-387785 . Pelitinib (EKB-569) displays an IC50 of 38.5 nM against EGFR, approximately 100-fold less potent than CL-387785 . PD168393 shows comparable sub-nanomolar potency with an IC50 of 0.70 nM, though its selectivity profile and T790M activity differ .

EGFR Kinase Inhibition IC50 Irreversible Inhibitor

Functional Overcoming of T790M Gatekeeper Mutation Resistance by CL-387785

CL-387785 is functionally capable of overcoming resistance conferred by the EGFR T790M gatekeeper mutation, a common mechanism of acquired resistance to first-generation reversible EGFR inhibitors such as gefitinib and erlotinib [1]. In Ba/F3 cells expressing EGFR L858R/T790M, CL-387785 retains inhibitory activity, whereas reversible inhibitors lose efficacy [2]. This contrasts with the third-generation mutant-selective inhibitor WZ4002, which exhibits potent activity against L858R/T790M (IC50 = 8 nM) but is ~100-fold less potent against wild-type EGFR (IC50 = 160 nM), representing a fundamentally different selectivity profile . CL-387785 maintains balanced activity against both wild-type and T790M-mutant EGFR, a distinguishing feature from mutant-selective agents [3].

EGFR T790M Drug Resistance NSCLC Irreversible Inhibitor

Cellular Antiproliferative Efficacy: CL-387785 vs. Comparator Cytostatic Activity

In cellular models, CL-387785 inhibits proliferation of EGFR-overexpressing cell lines with an IC50 of 31 nM, acting primarily through a cytostatic mechanism rather than direct cytotoxicity . For comparison, afatinib, a clinical irreversible EGFR/ErbB2 inhibitor, exhibits IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), and 10 nM (EGFRL858R/T790M) in enzymatic assays, but its cellular antiproliferative IC50 against EGFR-driven lines typically ranges from 1-100 nM depending on the specific line and mutation context [1]. CL-387785 demonstrates selective inhibition of cells overexpressing EGFR or c-erbB-2, with minimal effects on low-expressing lines (IC50 > 125 nM), confirming target-dependent activity . This selectivity window is critical for experimental interpretation and distinguishes CL-387785 from pan-ErbB inhibitors like canertinib, which potently inhibit both EGFR (IC50 = 1.5 nM) and ErbB2 (IC50 = 9 nM) .

Cell Proliferation Cytostatic EGFR-overexpressing Cancer Cell Lines

In Vivo Tumor Growth Inhibition: Dose-Dependent Xenograft Efficacy of CL-387785

CL-387785 demonstrates robust, dose-dependent tumor growth inhibition in murine xenograft models following oral administration [1]. Doses as low as 25 mg/kg (p.o.) reduce the growth of HCA-7 xenograft tumors, while 100 mg/kg prevents tumor growth entirely . A dose of 50 mg/kg is effective at reducing growth of HCT-116 xenografts . In A431 epidermoid carcinoma xenografts, oral administration at 80 mg/kg profoundly blocks tumor growth [2]. This in vivo efficacy profile distinguishes CL-387785 from structurally related but less orally bioavailable irreversible EGFR inhibitors such as PD168393, for which comparable in vivo tumor growth inhibition data at defined oral doses are not as extensively characterized in the primary literature [3].

Xenograft Tumor Growth Inhibition In Vivo Efficacy Oral Administration

CL-387785 Optimal Research and Industrial Application Scenarios


Studying Wild-Type EGFR Signaling and Kinase Inhibition Mechanisms

CL-387785 is ideally suited for investigating wild-type EGFR signaling pathways and the biochemical consequences of irreversible kinase inhibition. Its sub-nanomolar potency (IC50 = 370 pM) and covalent binding mechanism enable sustained suppression of EGFR autophosphorylation (cellular IC50 = 5 nM), facilitating washout experiments to study signal recovery kinetics and the durability of target engagement. This application leverages the compound's well-characterized potency and covalent binding profile as established in Section 3.

Modeling Acquired Resistance to EGFR Inhibitors via the T790M Gatekeeper Mutation

CL-387785 serves as a critical tool compound for modeling acquired resistance to first-generation EGFR inhibitors. Its demonstrated ability to functionally overcome T790M-mediated resistance makes it valuable for studying resistance mechanisms, designing combination therapy strategies, and validating second-generation inhibitor concepts. Researchers can use CL-387785 in isogenic cell line panels expressing wild-type, L858R, and T790M-mutant EGFR to dissect mutation-specific signaling dependencies, directly supported by the T790M resistance-overcoming evidence presented in Section 3.

In Vivo Target Validation and Tumor Growth Inhibition Studies in EGFR-Driven Xenograft Models

For preclinical in vivo pharmacology studies, CL-387785 offers validated oral dosing regimens (25-100 mg/kg p.o.) with demonstrated efficacy in multiple xenograft models including HCA-7, HCT-116, and A431. This established in vivo profile reduces experimental uncertainty and enables reproducible pharmacodynamic and efficacy readouts. The dose-dependent tumor growth inhibition data provided in Section 3 support its selection for in vivo EGFR target validation studies.

Selective ErbB Family Profiling in Cellular Assays

CL-387785's selectivity profile—potent inhibition of EGFR and ErbB2 with minimal activity against other ErbB family members—makes it suitable for dissecting ErbB family signaling networks in cellular models. Its cytostatic mechanism (IC50 = 31 nM in EGFR-overexpressing cells) and low activity in non-overexpressing lines (IC50 > 125 nM) provide a clean experimental window for studying EGFR/ErbB2-dependent proliferation without confounding off-target cytotoxicity. This application is directly supported by the cellular proliferation and selectivity data detailed in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL-387785

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.